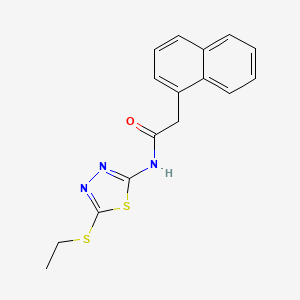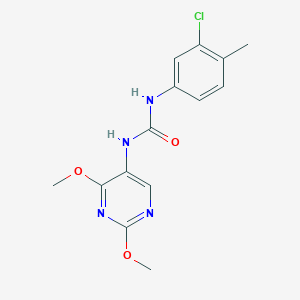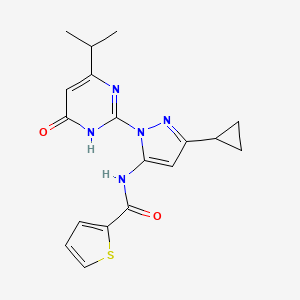
1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of certain receptors in the brain, such as GABA-A receptors. This results in an increase in the activity of these receptors, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant activity and to increase the duration of pentobarbital-induced sleep. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane in lab experiments is its potential as a tool to study the function of certain receptors in the brain. However, one limitation is the lack of understanding of its exact mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other receptors in the brain and its potential as a tool for neuroscience research. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential side effects.
Synthesemethoden
The synthesis of 1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-ethyl-1,2,4-thiadiazol-5-amine and 1,4-diazepane. The yield of this synthesis method is around 50%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyrazine-2-carbonyl)-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. In pharmacology, this compound has been studied for its effects on the central nervous system, including its anxiolytic and sedative properties. In neuroscience, this compound has been investigated for its potential as a tool to study the function of certain receptors in the brain.
Eigenschaften
IUPAC Name |
(6-chloropyrazin-2-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6OS/c1-2-12-18-14(23-19-12)21-5-3-4-20(6-7-21)13(22)10-8-16-9-11(15)17-10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFSQFPNKCROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCCN(CC2)C(=O)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)



![methyl 3-(4-(ethoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2576307.png)

![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![5-bromo-2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2576313.png)
![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2576316.png)

![4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide](/img/structure/B2576320.png)